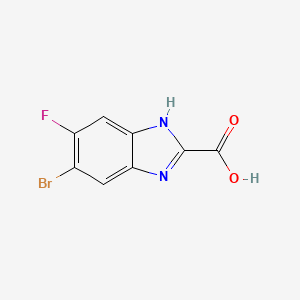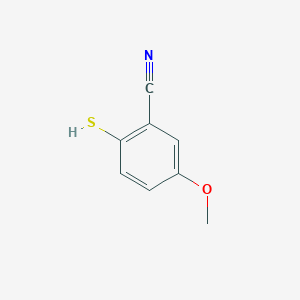
5-Methoxy-2-sulfanylbenzonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Methoxy-2-sulfanylbenzonitrile: is an organic compound with the molecular formula C8H7NOS. It is characterized by the presence of a methoxy group (-OCH3) and a sulfanyl group (-SH) attached to a benzonitrile core. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-Methoxy-2-sulfanylbenzonitrile typically involves the introduction of the methoxy and sulfanyl groups onto a benzonitrile scaffold. One common method involves the reaction of 5-methoxy-2-nitrobenzonitrile with thiourea under acidic conditions to yield the desired product. The reaction is usually carried out in a solvent such as ethanol or methanol at elevated temperatures.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
化学反应分析
Types of Reactions:
Oxidation: The sulfanyl group in 5-Methoxy-2-sulfanylbenzonitrile can undergo oxidation to form sulfoxides or sulfones.
Reduction: The nitro group (if present in intermediates) can be reduced to an amine.
Substitution: The methoxy group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation or metal hydrides like sodium borohydride (NaBH4) are typical.
Substitution: Strong nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are used.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted benzonitriles depending on the nucleophile used.
科学研究应用
Chemistry: 5-Methoxy-2-sulfanylbenzonitrile is used as a building block in organic synthesis, particularly in the synthesis of heterocyclic compounds and pharmaceuticals.
Biology: In biological research, it may be used as a precursor for the synthesis of bioactive molecules that can interact with biological targets.
Industry: In the industrial sector, it can be used in the production of dyes, agrochemicals, and specialty chemicals.
作用机制
The mechanism of action of 5-Methoxy-2-sulfanylbenzonitrile depends on its specific application. In general, the methoxy and sulfanyl groups can interact with various molecular targets, such as enzymes or receptors, through hydrogen bonding, van der Waals forces, or covalent bonding. These interactions can modulate the activity of the target molecules, leading to the desired biological or chemical effects.
相似化合物的比较
5-Methoxy-2-mercaptobenzonitrile: Similar structure but with a mercapto group instead of a sulfanyl group.
5-Methoxybenzonitrile: Lacks the sulfanyl group, making it less reactive in certain chemical reactions.
2-Sulfanylbenzonitrile: Lacks the methoxy group, affecting its solubility and reactivity.
Uniqueness: 5-Methoxy-2-sulfanylbenzonitrile is unique due to the presence of both methoxy and sulfanyl groups, which confer distinct chemical properties and reactivity. This dual functionality makes it a versatile intermediate in organic synthesis and a valuable compound in various research and industrial applications.
属性
分子式 |
C8H7NOS |
|---|---|
分子量 |
165.21 g/mol |
IUPAC 名称 |
5-methoxy-2-sulfanylbenzonitrile |
InChI |
InChI=1S/C8H7NOS/c1-10-7-2-3-8(11)6(4-7)5-9/h2-4,11H,1H3 |
InChI 键 |
LPXTVKCMXDQSED-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC(=C(C=C1)S)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


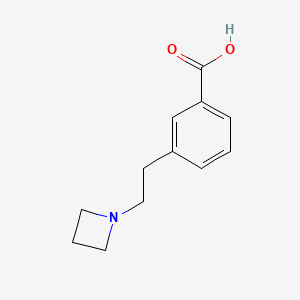

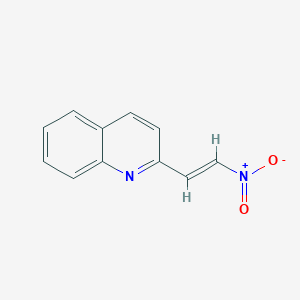
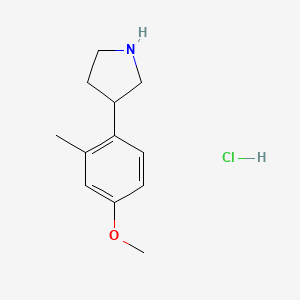
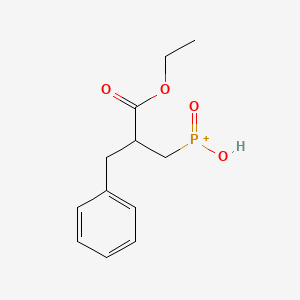

![3-Methyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,2]oxazolo[5,4-b]pyridine](/img/structure/B13557116.png)

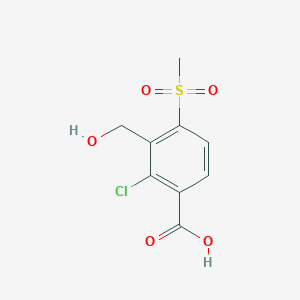
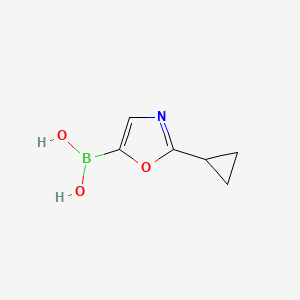
![N-{[4-(aminomethyl)-2-fluorophenyl]methyl}-3-phenyl-4,5-dihydro-1,2-oxazole-5-carboxamide hydrochloride](/img/structure/B13557139.png)

![L-Alanine, 3-[(R)-methylsulfinyl]-](/img/structure/B13557145.png)
